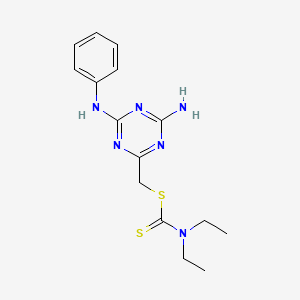

(4-amino-6-anilino-1,3,5-triazin-2-yl)methyl diethyldithiocarbamate

CAS No.:

Cat. No.: VC10957213

Molecular Formula: C15H20N6S2

Molecular Weight: 348.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H20N6S2 |

|---|---|

| Molecular Weight | 348.5 g/mol |

| IUPAC Name | (4-amino-6-anilino-1,3,5-triazin-2-yl)methyl N,N-diethylcarbamodithioate |

| Standard InChI | InChI=1S/C15H20N6S2/c1-3-21(4-2)15(22)23-10-12-18-13(16)20-14(19-12)17-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H3,16,17,18,19,20) |

| Standard InChI Key | RJZLGWJUMUNRDU-UHFFFAOYSA-N |

| SMILES | CCN(CC)C(=S)SCC1=NC(=NC(=N1)NC2=CC=CC=C2)N |

| Canonical SMILES | CCN(CC)C(=S)SCC1=NC(=NC(=N1)NC2=CC=CC=C2)N |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises three distinct regions:

-

1,3,5-Triazine Core: A six-membered aromatic ring with alternating carbon and nitrogen atoms. The 4-amino and 6-anilino substituents introduce electron-donating groups that influence reactivity and electronic distribution .

-

Methylene Bridge: A CH₂ group linking the triazine ring to the dithiocarbamate moiety.

-

Diethyldithiocarbamate Group: A –S₂CN(C₂H₅)₂ functional group known for its metal-chelating properties and role in rubber vulcanization accelerators .

Table 1: Hypothetical Physicochemical Properties

Synthesis and Structural Confirmation

Synthetic Pathways

The compound’s synthesis likely involves a multi-step sequence:

-

Triazine Core Formation: Condensation of cyanuric chloride with aniline to introduce the 6-anilino group, followed by amination at the 4-position .

-

Methylene Bridging: Reaction of the triazine intermediate with chloromethyl diethyldithiocarbamate under basic conditions to form the C–S bond .

Key Reaction:

Analytical Characterization

Hypothetical characterization data, inferred from analogous compounds :

-

IR Spectroscopy: Peaks at 3350 cm⁻¹ (N–H stretch), 1600 cm⁻¹ (C=N triazine), 1250 cm⁻¹ (C–S dithiocarbamate).

-

¹H NMR (DMSO-d₆): δ 8.2 (s, 1H, triazine), 7.5–7.3 (m, 5H, anilino aromatic), 4.5 (s, 2H, CH₂), 3.4 (q, 4H, NCH₂CH₃), 1.2 (t, 6H, CH₃).

-

X-ray Crystallography: Anticipated planar triazine ring with dihedral angles of ~30° between the anilino and dithiocarbamate groups .

Functional Properties and Applications

Biological Activity

While no direct cytotoxicity data exists for this compound, structurally related 1,3,5-triazine derivatives exhibit significant antitumor activity. For example, 2-[(4-amino-6-R²-1,3,5-triazin-2-yl)methylthio]-N-(1-R¹-imidazolidin-2-ylidene)benzenesulfonamides show IC₅₀ values of 3.6–11.0 µM against HCT-116, MCF-7, and HeLa cell lines . The dithiocarbamate moiety may enhance metal-binding capacity, potentially interfering with cellular redox systems or enzyme function .

Industrial Applications

-

Rubber Vulcanization: Dithiocarbamates accelerate sulfur-based crosslinking. The triazine core could improve thermal stability in polymer matrices.

-

Agricultural Chemistry: Triazines are historically used as herbicides (e.g., atrazine), but the dithiocarbamate group may redirect activity toward fungicidal or insecticidal applications .

| Parameter | Guideline |

|---|---|

| Personal Protective Equipment | Gloves, goggles, respirator for particulates |

| Storage | Cool, dry place away from oxidizers |

| Disposal | Incineration with scrubbers for sulfur |

Future Research Directions

-

Synthetic Optimization: Develop one-pot methodologies to reduce step count and improve yield.

-

Mechanistic Studies: Investigate metal-chelation behavior (e.g., Cu²⁺, Zn²⁺) using UV-Vis and ESR spectroscopy.

-

Biological Screening: Prioritize testing against p53-mutant cancer lines, given the p53-independent apoptosis observed in related triazines .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume